
N-(3-methylpyridin-2-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylpyridin-2-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H14F3N3O5S and its molecular weight is 441.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
PET Imaging and Microglia Targeting
PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) is a significant application. A compound closely related to the specified chemical, [11C]CPPC, acts as a PET radiotracer specific for CSF1R, a microglia-specific marker. This noninvasive tool can image reactive microglia and their contribution to neuroinflammation in vivo, underlying various neuropsychiatric disorders. The ability to measure microglial activity specifically and noninvasively offers valuable insights into brain injury, repair processes, and the development of new therapeutics for neuroinflammation, especially targeting CSF1R (Horti et al., 2019).
Chemotherapy Efficacy and Cancer Research
In cancer research, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These inhibitors demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, indicating their potential in chemotherapy efficacy and targeted cancer treatments (Schroeder et al., 2009).
Antiviral and Antimicrobial Activity
The synthesis and antimicrobial activity of certain furan-3-carboxamides highlight their potential in addressing microbial infections. Preliminary in vitro antimicrobial assessment against various microorganisms, including yeast, filamentous fungi, bacteria, and algae, showed significant activity for some of the synthesized compounds. This suggests a promising avenue for developing new antimicrobial agents with potential applications in treating infectious diseases (Zanatta et al., 2007).
Neuroinflammation Imaging
Another related compound, [18F]1, developed for PET imaging of CSF1R, underscores the role of neuroinflammation in neurodegenerative diseases like Alzheimer's disease (AD). The specificity and elevated uptake in models of neuroinflammation and AD, along with minimal metabolism in the brain, underline its potential as a radioligand for CSF1R imaging. This could significantly contribute to diagnosing and understanding the progression of neurodegenerative conditions (Lee et al., 2022).
Eigenschaften
IUPAC Name |
N-(3-methylpyridin-2-yl)-5-[[4-(trifluoromethoxy)phenyl]sulfamoyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O5S/c1-11-3-2-10-22-16(11)23-17(25)14-8-9-15(28-14)30(26,27)24-12-4-6-13(7-5-12)29-18(19,20)21/h2-10,24H,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVRDUOGKZHKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

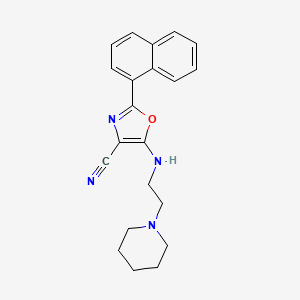
![N-(3-acetylphenyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2932076.png)
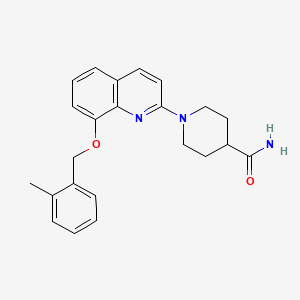
![N-(2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2932079.png)
![4-(tert-butyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2932080.png)
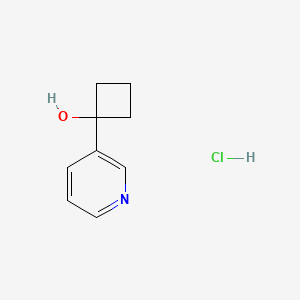
![1-(2-ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2932085.png)
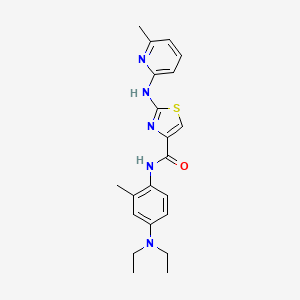
![1-[(1R,2R)-2-(Diethoxymethyl)cyclopropyl]ethanone](/img/structure/B2932087.png)
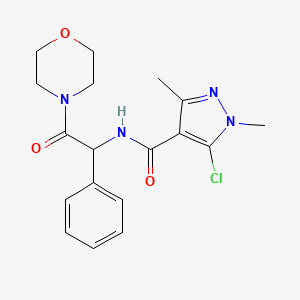
![2-(Benzo[D][1,3]dioxol-5-YL)pyridine](/img/structure/B2932089.png)
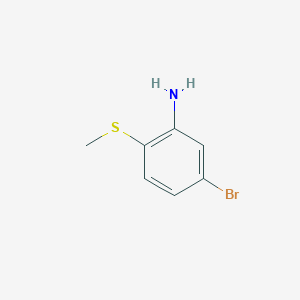
![N-phenethyl-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2932092.png)
![3,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2932093.png)